2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide
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Overview
Description
The compound “2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide” is a complex organic molecule. It has been synthesized and characterized in various studies .
Synthesis Analysis
The synthesis of this compound involves the reaction of chloroacetyl chloride with 4-aminoantipyrine in basic media . The yield of this reaction is typically high, making it a viable method for producing the compound in a laboratory setting .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. It includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzamide group, which is a carboxamide group attached to a benzene ring .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the pyrazole ring can participate in reactions with electrophiles, and the benzamide group can undergo hydrolysis .Scientific Research Applications
Antifungal Applications
Research into small molecules against pathogens like Fusarium oxysporum, responsible for diseases affecting crops such as date palms, reveals the importance of synthetic compounds in antifungal strategies. For example, compounds with a pyrazole moiety, similar in structure to the query compound, have shown efficacy against such pathogens. This suggests potential antifungal applications of 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-nitrobenzamide, given its structural characteristics (Kaddouri et al., 2022).
Organic Synthesis and Medicinal Chemistry
The pyrazole core is integral to many biologically active compounds, suggesting that our compound of interest could serve as a key intermediate in the synthesis of various pharmacophores. Pyrazoles are noted for their widespread biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This highlights the role that such compounds can play in the development of new therapeutic agents and underscores their versatility in organic synthesis (Dar & Shamsuzzaman, 2015).
Photoprotective Agents
Compounds with nitrobenzamide structures have been reviewed for their utility as photosensitive protecting groups in synthetic chemistry. Such compounds, by virtue of their ability to undergo light-induced transformations, can serve as valuable tools in the controlled release of pharmacologically active agents or the protection of sensitive functional groups during synthetic procedures (Amit et al., 1974).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O4/c1-11-16(18(25)22(21(11)2)12-6-4-3-5-7-12)20-17(24)14-10-13(23(26)27)8-9-15(14)19/h3-10H,1-2H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOISTZLVDNHH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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